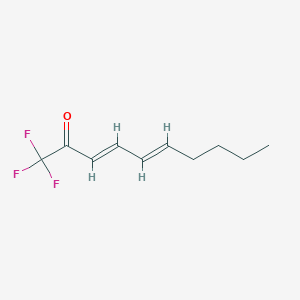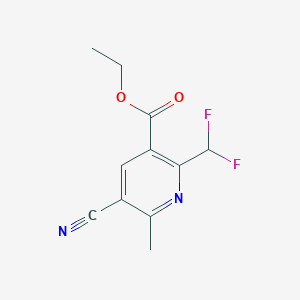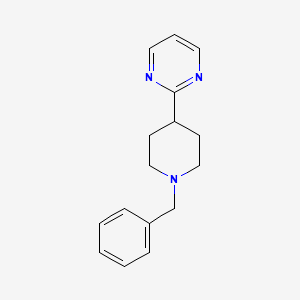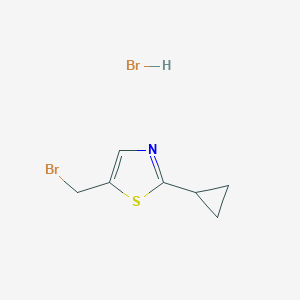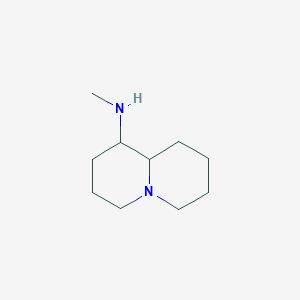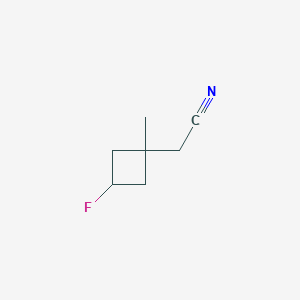
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H10FN. It is characterized by a cyclobutyl ring substituted with a fluorine atom and a methyl group, and an acetonitrile group attached to the ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-1-methylcyclobutyl)acetonitrile typically involves the reaction of 3-fluoro-1-methylcyclobutanone with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, where nucleophiles such as hydroxide ions (OH-) can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(3-Fluoro-1-methylcyclobutyl)acetic acid.
Reduction: 2-(3-Fluoro-1-methylcyclobutyl)ethylamine.
Substitution: 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile.
Scientific Research Applications
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-1-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrile group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile can be compared with other similar compounds, such as:
2-(3-Chloro-1-methylcyclobutyl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
2-(3-Bromo-1-methylcyclobutyl)acetonitrile:
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile: Hydroxyl group instead of fluorine, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C7H10FN |
|---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
2-(3-fluoro-1-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H10FN/c1-7(2-3-9)4-6(8)5-7/h6H,2,4-5H2,1H3 |
InChI Key |
IXNOBUQJCAWBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


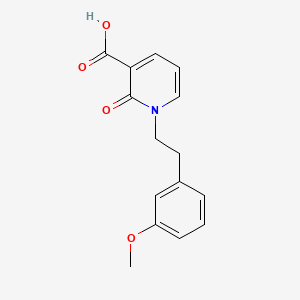
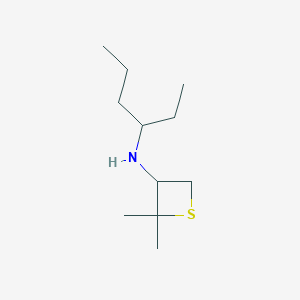

![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
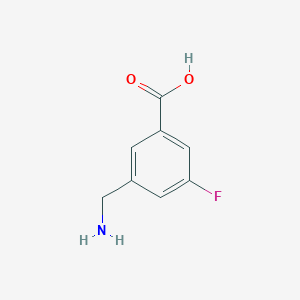
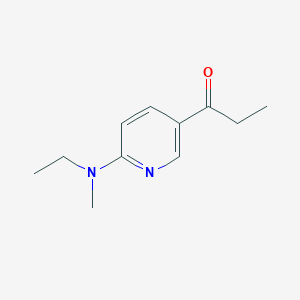
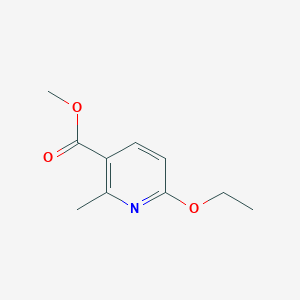
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
